molecular formula C21H21N3O2 B2474794 1-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941918-11-2

1-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2474794
CAS No.: 941918-11-2
M. Wt: 347.418
InChI Key: JZTQTFFFAYFEEM-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The compound's derivatives, particularly those within the 1,2,4-oxadiazole family, have been investigated for their potential as apoptosis inducers and anticancer agents. A study by Zhang et al. (2005) identified a derivative that exhibited significant activity against breast and colorectal cancer cell lines, suggesting the compound's structural framework could be tailored for anticancer activity. This compound's mode of action includes cell cycle arrest and apoptosis induction, highlighting its therapeutic potential against cancer (Zhang et al., 2005).

Synthesis of Derivatives

Research by Elnagdi et al. (1988) and Urbonavičiūtė et al. (2014) explored synthetic routes to create derivatives of the oxadiazole nucleus, demonstrating the chemical versatility and potential for creating a wide array of biologically active compounds. These derivatives have been prepared to explore their biological activities further, offering insights into the compound's application in developing new pharmaceuticals (Elnagdi et al., 1988; Urbonavičiūtė et al., 2014).

Material Science Applications

The compound's derivatives have also found applications in material science. For example, chemosensors based on similar structures have been developed for the selective detection of metal ions, showcasing the compound's utility beyond pharmaceuticals into sensing and detection technologies (Aysha et al., 2021).

Antimicrobial Activities

Further extending its applications, derivatives of 1-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone have been synthesized and evaluated for their antimicrobial properties. The synthesis of Mannich bases of 2,5‐disubstituted 4‐thiazolidinones and their evaluation for antimicrobial activities have shown promising results, pointing towards the compound's potential in combating microbial infections (Kocabalkanli et al., 2001).

Corrosion Inhibition

On a different note, derivatives have been explored for their role in corrosion inhibition, indicating the compound's versatility and potential in industrial applications. The study by Ammal et al. (2018) on benzimidazole bearing 1, 3, 4-oxadiazoles as corrosion inhibitors provides insights into their effectiveness in protecting metal surfaces, demonstrating the compound's utility in materials protection (Ammal et al., 2018).

Properties

IUPAC Name

1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-15-6-10-18(11-7-15)24-13-17(12-19(24)25)21-22-20(23-26-21)16-8-4-14(2)5-9-16/h4-11,17H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTQTFFFAYFEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.